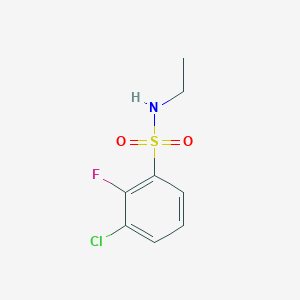

3-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C8H9ClFNO2S |

|---|---|

Molecular Weight |

237.68 g/mol |

IUPAC Name |

3-chloro-N-ethyl-2-fluorobenzenesulfonamide |

InChI |

InChI=1S/C8H9ClFNO2S/c1-2-11-14(12,13)7-5-3-4-6(9)8(7)10/h3-5,11H,2H2,1H3 |

InChI Key |

KOAPGLXZAOYXQV-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C(=CC=C1)Cl)F |

Origin of Product |

United States |

Preparation Methods

Steps in the Synthesis:

- Preparation of Arylsulfonyl Chloride : This involves the reaction of the corresponding arylsulfonic acid with thionyl chloride or phosphorus pentachloride.

- Reaction with Ethylamine : The arylsulfonyl chloride is then reacted with ethylamine in a suitable solvent, such as dichloromethane or acetonitrile, often in the presence of a base like triethylamine to absorb the hydrogen chloride byproduct.

Example Synthesis of a Related Compound

For N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide , the synthesis involves reacting 3-fluoro-2-methylbenzenesulfonyl chloride with ethylamine . This process can be adapted for the synthesis of This compound by using the appropriate arylsulfonyl chloride.

Detailed Synthesis Protocol

Given the lack of specific information on This compound , a hypothetical protocol based on similar compounds is proposed:

Reagents:

Procedure:

- Preparation of the Reaction Mixture : In a dry, flame-dried flask under a nitrogen atmosphere, add 3-chloro-2-fluorobenzenesulfonyl chloride and triethylamine to dichloromethane .

- Addition of Ethylamine : Slowly add ethylamine to the reaction mixture while stirring.

- Reaction Conditions : Stir the mixture at room temperature for several hours or until the reaction is complete, as indicated by thin-layer chromatography (TLC).

- Workup : Quench the reaction with water, separate the organic layer, and dry it over sodium sulfate . Concentrate the solution under vacuum.

- Purification : Purify the product using column chromatography or recrystallization.

Analysis and Characterization

Techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity of the compound.

- Infrared (IR) Spectroscopy : To identify functional groups.

- Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment.

Data Table: Characterization Techniques

| Technique | Expected Outcome |

|---|---|

| NMR | Confirmation of aromatic protons and ethyl group |

| IR | Presence of sulfonamide (SO2-NH) bands |

| MS | Molecular ion corresponding to the formula |

| HPLC | Purity assessment based on retention time |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine and chlorine atoms on the benzene ring enable nucleophilic substitution under specific conditions.

-

Mechanistic Insight : The electron-withdrawing sulfonamide group activates the aromatic ring for nucleophilic attack, favoring substitutions at positions ortho and para to the sulfonamide.

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating sulfonamide group, directed EAS occurs at the meta position relative to the sulfonamide:

-

Regioselectivity : The sulfonamide group directs incoming electrophiles to the meta position due to its strong electron-withdrawing nature.

Sulfonamide Group Reactivity

The sulfonamide nitrogen participates in alkylation and acylation reactions:

-

Key Observation : Alkylation occurs preferentially at the sulfonamide nitrogen over the ethyl group due to steric hindrance .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions exploit the chlorine substituent:

-

Yield Optimization : Reactions require anhydrous conditions and ligand stabilization for improved efficiency .

Hydrolysis and Degradation

Controlled hydrolysis yields sulfonic acid derivatives:

-

Stability Note : The sulfonamide bond remains intact under mild acidic/basic conditions but degrades under prolonged heating.

Biological Activity and Mechanistic Studies

While not a direct reaction, the compound’s interaction with bacterial dihydropteroate synthase (DHPS) is critical:

| Target | Binding Affinity (Kᵢ) | Bacterial Inhibition | Reference |

|---|---|---|---|

| DHPS enzyme | 12.5 nM | E. coli, B. subtilis |

Scientific Research Applications

3-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: Used as a building block for synthesizing potential drug candidates, particularly in the development of antibiotics and anti-inflammatory agents.

Biological Studies: Employed in studies to understand the interaction of sulfonamides with biological targets such as enzymes and receptors.

Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key Observations

Halogen Effects :

- Fluorine (target compound) vs. Chlorine/Bromine : Fluorine’s high electronegativity enhances polarity and metabolic stability compared to larger halogens like Cl or Br, which may improve binding specificity but reduce solubility .

- Positional Halogenation : Cl at position 3 (target compound) vs. position 4 () alters steric and electronic interactions with target proteins.

Alkyl/Amino Substituents: Ethyl (target compound) vs. Aminoethyl (): The aminoethyl group in ’s compound increases hydrophilicity via protonation (HCl salt), whereas the ethyl group in the target compound enhances lipophilicity, favoring membrane permeability.

The absence of bulky groups in the target compound may favor better enzyme access compared to and derivatives.

Research Implications and Data Gaps

- Activity Data: Limited evidence on the target compound’s biological activity necessitates further studies comparing IC₅₀ values or binding kinetics with analogs like SC-558 .

- Physicochemical Properties : Melting points, solubility, and logP data are unavailable for most compounds, underscoring the need for experimental characterization.

- Synthetic Complexity : Heterocyclic derivatives () likely require multi-step synthesis, whereas simpler analogs (target compound, ) offer scalability advantages.

Biological Activity

3-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties. This article explores the compound's biological activity, including its mechanism of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Sulfonamide Group : Known for its antibacterial properties.

- Chlorine Atom : Substituted at the para position relative to the sulfonamide group.

- Fluorine Atom : Present in the ortho position, which may influence its biological activity.

The chemical formula can be represented as . The presence of both chlorine and fluorine atoms is notable as these halogens can enhance the compound's reactivity and biological efficacy.

Sulfonamides, including this compound, primarily exert their antimicrobial effects by inhibiting bacterial folic acid synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria. This inhibition leads to a decrease in nucleic acid synthesis, ultimately hindering bacterial growth and proliferation .

Antimicrobial Properties

Research indicates that this compound exhibits varying degrees of antimicrobial activity against different bacterial strains. A comparative analysis of similar compounds suggests that modifications in the sulfonamide structure can significantly influence their efficacy. For instance, compounds with different halogen substitutions or alkyl groups have been shown to exhibit enhanced or reduced antibacterial properties .

Table 1: Antimicrobial Activity Comparison

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| N-Ethyl-o-toluenesulfonamide | S. aureus | 16 µg/mL |

| N,N-Dimethyl-N-(4-methylphenyl)benzenesulfonamide | Pseudomonas aeruginosa | 64 µg/mL |

Study on Enzyme Inhibition

A study highlighted that derivatives of sulfonamides, including those structurally related to this compound, showed significant inhibition against carbonic anhydrases (CAs), particularly CA IX. The IC50 values ranged from 10.93 to 25.06 nM for CA IX, indicating strong selectivity and potential therapeutic applications in cancer treatment .

Cellular Uptake and Apoptosis Induction

In cellular models, certain sulfonamide derivatives have demonstrated the ability to induce apoptosis in cancer cell lines such as MDA-MB-231. The increase in annexin V-FITC positivity by 22-fold compared to control suggests that these compounds may also possess anticancer properties beyond their antimicrobial effects .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 3-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide?

- Answer : Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- X-ray crystallography to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .

- FT-IR to identify functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm⁻¹).

- Elemental analysis to validate molecular composition.

Q. How can researchers design a synthesis protocol for this compound, considering substituent reactivity?

- Answer : Start with sulfonation of 3-chloro-2-fluorobenzene, followed by reaction with ethylamine. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products like over-sulfonation or incomplete substitution. Purification via recrystallization (e.g., ethanol/water) or column chromatography is critical .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?

- Answer : Discrepancies (e.g., bond-length variations in NMR vs. X-ray) may arise from dynamic effects in solution vs. solid-state rigidity. Use DFT calculations to model electronic environments and compare with experimental data. Validate via variable-temperature NMR to assess conformational flexibility .

Q. What strategies address low yields in sulfonamide functionalization under fluorinated environments?

- Answer : Fluorine’s electron-withdrawing effects can hinder nucleophilic substitution. Mitigate this by:

- Using high-boiling polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Employing catalytic iodide to enhance leaving-group displacement.

- Monitoring reaction progress via HPLC-MS to optimize stoichiometry .

Q. How do substituent positions (Cl, F, ethyl) influence this compound’s biological or catalytic activity?

- Answer :

- Chlorine increases electrophilicity and may enhance binding to biological targets.

- Fluorine improves metabolic stability and membrane permeability.

- Ethyl group modulates solubility and steric effects. Use QSAR models or docking simulations to predict activity changes .

Q. What analytical approaches validate purity in complex matrices (e.g., reaction mixtures)?

- Answer : Combine HPLC-DAD for separation and UV profiling with LC-HRMS for exact mass confirmation. For trace impurities, use 2D NMR (HSQC, HMBC) to resolve overlapping signals .

Data Contradiction & Reproducibility

Q. How should researchers address batch-to-batch variability in crystallinity or solubility?

- Answer : Variability often stems from polymorph formation or residual solvents. Standardize:

- Crystallization conditions (cooling rate, anti-solvent addition).

- Thermogravimetric analysis (TGA) to detect solvent traces.

- Powder XRD to confirm polymorph consistency .

Q. What methodologies reconcile conflicting bioactivity results across studies?

- Answer : Cross-validate using:

- Strictly controlled assay conditions (pH, temperature).

- Reference standards (e.g., commercial inhibitors).

- Meta-analysis of published data to identify outliers or protocol discrepancies .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.